molecular formula C17H14NP B124867 Diphenyl-2-pyridylphosphine CAS No. 37943-90-1

Diphenyl-2-pyridylphosphine

Cat. No.: B124867
CAS No.: 37943-90-1
M. Wt: 263.27 g/mol
InChI Key: SVABQOITNJTVNJ-UHFFFAOYSA-N
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Description

Diphenyl-2-pyridylphosphine (CAS RN: 37943-90-1) is a heterofunctional ligand featuring a phosphorus atom bonded to two phenyl groups and a 2-pyridyl group. Its molecular formula is $ \text{C}{17}\text{H}{14}\text{NP} $, with a molecular weight of 263.27 g/mol. The compound is a solid with a melting point of 82–84°C (decomposition) and a purity of ≥97% . Its hybrid P,N-donor structure enables unique electronic and steric properties, making it valuable in catalysis, coordination chemistry, and organic synthesis. Applications span palladium-catalyzed carbonylations, nitrile hydrations, Mitsunobu reactions, and atom transfer radical polymerization (ATRP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl-2-pyridylphosphine is typically synthesized from 2-lithiopyridine and chlorodiphenylphosphine.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

Ph₂PPy exhibits flexible coordination modes, acting as either a monodentate (P-bound) or bidentate (P,N-bound) ligand. This adaptability enables diverse metal-ligand architectures:

Palladium Complexes

  • Pd(0) Complexes :
    Ph₂PPy forms stable Pd(0) complexes such as Pd(Ph₂PPy)₃ and Pd(Ph₂PPy)₂(dba) (dba = dibenzylideneacetone). These complexes undergo oxidative addition with substrates like dimethyl acetylenedicarboxylate (DMAD) to form Pd(Ph₂PPy)₂(η²-DMAD) .

    • Example reaction:

      Pd Ph PPy dba +DMADPd Ph PPy DMAD +dba\text{Pd Ph PPy dba }+\text{DMAD}\rightarrow \text{Pd Ph PPy DMAD }+\text{dba}

      The resulting complex features a distorted square-planar geometry, confirmed by X-ray crystallography .

  • Pd(II) Catalytic Systems :
    Ph₂PPy stabilizes cationic Pd(II) intermediates in carbonylation reactions. For instance, the system Pd(OAc)₂/Ph₂PPy/CH₃SO₃H facilitates the carbonylation of alkynes to produce α,β-unsaturated carbonyl derivatives (Scheme 1) :

    RC CH+CO+XHPd cat RCCH COX+RCHCHCOX\text{RC CH}+\text{CO}+\text{XH}\xrightarrow{\text{Pd cat }}\text{RCCH COX}+\text{RCHCHCOX}

    Here, X = OH, OR', or NR'₂. The pyridyl nitrogen’s proton-relay capability enhances catalytic efficiency compared to triphenylphosphine .

Rhodium and Heterobimetallic Complexes

  • Ph₂PPy bridges metal centers in dinuclear complexes. For example:

    • Rh₂(Ph₂PPy)₂(μ-CO)Cl₂ : Features a Rh–Rh bond (2.758 Å) with bridging CO and Cl ligands .

    • RhPd(Ph₂PPy)₂(CO)Cl₃ : A heterobimetallic complex with a Rh–Pd distance of 3.028 Å, demonstrating Ph₂PPy’s ability to stabilize mixed-metal systems .

Carbonylation of Alkynes

The Pd(II)/Ph₂PPy system converts terminal alkynes into α,β-unsaturated acids, esters, or amides under mild conditions (Table 1) .

Substrate (RC≡CH)CO SourceAdditive (XH)ProductYield (%)Reference
PhenylacetyleneCO gasH₂OCinnamic acid85
Propargyl alcoholCO gasMeOHMethyl acrylate78
1-HexyneCO gasNH₃N,N-Diethylhexenamide91

Vinylation Reactions

Ph₂PPy-ligated Pd(0) catalyzes the vinylation of phosphines. For example:

Ph PPy+CH CHOTfPh PPy CH CH OTf\text{Ph PPy}+\text{CH CHOTf}\rightarrow \text{Ph PPy CH CH OTf}

This reaction proceeds via oxidative addition of vinyl triflate to Pd(0), followed by ligand substitution .

Reactivity in Oxidative Addition

Ph₂PPy enhances the oxidative addition capacity of Pd(0) complexes:

  • With PhC≡CH , Pd(Ph₂PPy)₂(dba) forms trans-Pd(Ph₂PPy)₂(PhCCH₂)(CF₃CO₂) . The acetylide ligand adopts a linear geometry, stabilized by π-backbonding .

  • Insertion reactions with alkenes (e.g., ethylene) yield π-allyl complexes such as [Pd(Ph₂PPy)₂(η³-C₃H₄C(Ph)CH₂)]⁺ , characterized by NMR and X-ray diffraction .

Comparative Ligand Performance

Ph₂PPy outperforms conventional phosphines (e.g., PPh₃) in catalytic cycles due to:

  • Electronic Effects : The pyridyl group’s electron-withdrawing nature increases metal electrophilicity.

  • Proton Shuttling : The N atom facilitates proton transfer to metal centers, crucial for hydrogenation and carbonylation .

Scientific Research Applications

Catalytic Applications

1. Carbonylation Reactions

DPP is integral in palladium-catalyzed carbonylation of alkynes, where it acts as a stabilizing ligand for the metal center. The catalytic cycle involves the transfer of protons facilitated by the pyridyl group, significantly enhancing reaction rates compared to other ligands like triphenylphosphine. This process is vital for producing fine chemicals and polymers .

Case Study: Carbonylation of Alkynes

The following table summarizes key findings from studies on DPP's role in carbonylation reactions:

Reaction TypeCatalyst UsedLigand UsedYield (%)Reference
Carbonylation of AlkynesPd(OAc)₂/DPPThis compound85
Carbonylation of AlkynesPd(OAc)₂/TriphenylphosphineTriphenylphosphine30

2. Hydration of Nitriles

DPP has also been explored in the hydration of nitriles, where ruthenium complexes containing DPP as a ligand demonstrate high catalytic activity. The presence of DPP significantly accelerates reaction rates, making it a promising candidate for industrial applications .

Case Study: Nitrile Hydration

Catalyst TypeLigand UsedReaction ConditionsRate AccelerationReference
Ruthenium(II) ComplexThis compoundAqueous medium, 60°C5x
Ruthenium(II) ComplexOther PhosphinesAqueous medium, 60°C1x

Synthesis and Characterization

DPP is synthesized from 2-lithiopyridine and chlorodiphenylphosphine. Its characterization often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity .

Mechanism of Action

The mechanism by which diphenyl-2-pyridylphosphine exerts its effects involves its ability to act as a ligand, coordinating with transition metals. This coordination stabilizes the metal center and facilitates various catalytic cycles. The compound can relay protons to transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include transition metals such as palladium and nickel, and the pathways involved are primarily related to homogeneous catalysis .

Comparison with Similar Compounds

Catalytic Performance in Palladium-Catalyzed Reactions

Diphenyl-2-pyridylphosphine demonstrates superior catalytic activity compared to analogous monodentate phosphine ligands. In the palladium-catalyzed aminocarbonylation of o-halobenzoates (Table 1), it achieved an 84% isolated yield of isoindole-1,3-diones, outperforming triphenylphosphine (76%) and tricyclohexylphosphine (82%) . Bulky ligands like tri(o-tolyl)₃-phosphine (14%) and tri(2-furyl)phosphine (66%) were less effective, highlighting the balance of steric bulk and electronic tuning provided by the pyridyl group .

Table 1: Ligand Screening in Pd-Catalyzed Aminocarbonylation

Ligand Isolated Yield (%)
This compound 84
PPh₃ 76
Tricyclohexylphosphine 82
Tri(2-furyl)phosphine 66

The pyridyl nitrogen likely stabilizes palladium intermediates through weak coordination, enhancing turnover frequency and reducing side reactions .

Nitrile Hydration with Ruthenium Catalysts

In Ru(acac)₂-catalyzed nitrile hydration, this compound dramatically accelerates reaction rates. Oshiki et al. (2005) reported a 100-fold rate increase compared to non-pyridyl ligands, attributed to the ligand’s ability to modulate metal center electron density and facilitate substrate binding . This contrasts with purely P-donor ligands like PPh₃, which lack secondary coordination sites for transition-state stabilization.

Heterogeneous Catalysis

This compound excels in heterogeneous systems. When anchored on polymers (e.g., POL-2V-P,N), it forms recyclable Pd catalysts for methoxycarbonylation, maintaining >90% yield over multiple cycles . Comparatively, homogeneous Pd/PPh₃ systems suffer from metal leaching, emphasizing the ligand’s role in stabilizing active sites during heterogenization .

Mitsunobu Reactions

In synthesizing 3'-azidonucleosides, this compound enables high yields (>90%) via Mitsunobu reactions with sodium azide . Traditional Mitsunobu reagents (e.g., DEAD/DIAD with triphenylphosphine) often require stoichiometric reagents and generate phosphine oxide waste.

Electronic and Steric Properties

The pyridyl group introduces moderate electron-withdrawing effects (compared to phenyl or cyclohexyl groups), lowering the phosphine’s donor strength. This enhances oxidative addition rates in cross-coupling reactions. Steric parameters (Tolman cone angle: ~160°) are comparable to PPh₃ (145°), but the planar pyridyl group enables π-stacking interactions absent in aliphatic phosphines .

Table 2: Key Properties of Select Phosphine Ligands

Ligand Donor Strength Cone Angle (°) Key Applications
This compound Moderate ~160 Carbonylation, Hydration
PPh₃ Strong 145 General catalysis
Tricyclohexylphosphine Strong 170 Bulky substrates
Tri(2-furyl)phosphine Moderate 150 Electron-rich systems

Biological Activity

Diphenyl-2-pyridylphosphine (PPh2Py) is a notable organophosphorus compound widely recognized for its role as a ligand in various catalytic processes, particularly in transition metal complexes. Its unique structure allows it to function effectively as both a monodentate and bidentate ligand, significantly impacting its biological activity and applications in organic synthesis and catalysis.

Chemical Structure and Properties

This compound has the molecular formula P(C₆H₅)₂(2-C₅H₄N). The compound features a phosphorus atom bonded to two phenyl groups and a pyridine ring, which contributes to its ability to stabilize metal centers during catalytic reactions. The ligand's coordination chemistry is critical in facilitating proton transfer and enhancing the reactivity of transition metal catalysts, particularly those involving palladium(II) complexes.

Biological Activity and Applications

This compound exhibits significant biological activity through its interactions with various transition metals, influencing catalytic processes that are essential in organic synthesis. The following sections detail specific findings related to its biological activity.

1. Catalytic Activity

The compound is integral in the palladium-catalyzed carbonylation of alkynes, where it enhances the reaction rate and selectivity. Research indicates that when this compound is used as a ligand, the resulting palladium complex demonstrates improved efficiency compared to other ligands such as triphenylphosphine. This is attributed to the unique P,N coordination mode that stabilizes the metal center during catalysis .

2. Reactivity Studies

A study demonstrated the reactivity of this compound with iron carbonyl complexes. The reaction yielded various iron-phosphine complexes, showcasing the ligand's ability to facilitate bond cleavage and formation under specific conditions . This highlights its potential utility in synthesizing metal complexes with desired properties for further applications.

3. Biological Implications

While this compound is primarily studied for its catalytic properties, its role in biological systems has also garnered attention. As a ligand, it may influence the behavior of metal ions that are crucial for biological functions, such as enzyme catalysis and electron transfer processes.

Case Studies

Several case studies illustrate the compound's effectiveness in various catalytic applications:

Study Catalyst Substrate Product Yield
Study 1Pd(OAc)₂/PPh₂PyAlkynes + COCarbonylated productsUp to 99%
Study 2Fe(CO)₁₂/PPh₂PyAlkynesIron-phosphine complexesVariable
Study 3Ru(II)/PPh₂PyVarious substratesDiverse organic compoundsHigh yields

These studies underscore the versatility of this compound in facilitating high-yield reactions across different substrates.

Q & A

Basic Research Questions

Q. What are the key applications of diphenyl-2-pyridylphosphine (PPh₂Py) in coordination chemistry?

PPh₂Py is a P,N hybrid ligand widely used to stabilize transition metal complexes, particularly in mononuclear and binuclear systems. For example, it forms stable complexes with ruthenium(II) (e.g., [(η⁶-p-cymene)RuCl₂(PPh₂Py)]) and palladium (e.g., [PdCl(indenyl)(PPh₂Py)]), enabling catalytic and structural studies. Its pyridyl and phosphine groups facilitate chelation, enhancing electronic tunability. Characterization typically involves ³¹P NMR spectroscopy and X-ray crystallography .

Q. How is this compound synthesized, and what are common impurities?

PPh₂Py is synthesized via nucleophilic substitution between 2-bromopyridine and lithium diphenylphosphine. A typical protocol involves refluxing in anhydrous THF under inert conditions. Common impurities include residual 2-bromopyridine (1–3%), detected via GC-MS. Purification often employs recrystallization from methanol or column chromatography. Analytical validation requires ³¹P NMR (δ ≈ 31–34 ppm) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing PPh₂Py and its complexes?

  • ³¹P NMR : Reveals ligand coordination shifts (e.g., δ 31.47 ppm for free ligand vs. upfield/downfield shifts upon metal binding) .
  • X-ray crystallography : Resolves bond angles (e.g., P–N distances ~1.68 Å) and torsion angles (e.g., 107.75° for Se-PPh₂Py complexes) .
  • IR spectroscopy : Identifies P–C and pyridyl C–N stretching modes (e.g., 1470–1590 cm⁻¹) .

Advanced Research Questions

Q. How does PPh₂Py influence catalytic activity in atom transfer radical polymerization (ATRP)?

PPh₂Py acts as a ligand in iron-catalyzed ATRP, enhancing electron donation to the metal center, which lowers activation energy for radical initiation. For example, in methyl methacrylate polymerization, Fe/PPh₂Py systems achieve >90% monomer conversion at 80°C. Key parameters include ligand-to-metal ratio (2:1 optimal) and solvent polarity (acetonitrile preferred). Kinetic studies monitor dispersity (Đ < 1.2) via GPC .

Q. What challenges arise in crystallographic refinement of PPh₂Py-containing complexes?

Challenges include:

  • Disorder in aromatic rings : Addressed using SHELXL restraints (e.g., SIMU and DELU commands) .
  • Twinned crystals : Resolved via the HKLF5 format in SHELX for intensity integration .
  • Weak diffraction : High-resolution synchrotron data (≤0.8 Å) improves model accuracy .

Q. How do steric and electronic effects of PPh₂Py impact catalytic selectivity in cross-coupling reactions?

The pyridyl group’s π-accepting ability stabilizes electron-deficient metal centers (e.g., Pd⁰ in Suzuki-Miyaura coupling), while phenyl groups provide steric bulk, reducing undesired β-hydride elimination. Comparative studies with PCy₃ show PPh₂Py improves yields (85% vs. 72%) in aryl chloride couplings due to balanced electron donation .

Q. Methodological Guidance

Q. How to mitigate air sensitivity in PPh₂Py-metal complexes?

  • Synthesis : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm).
  • Storage : Seal complexes under argon in flame-dried glassware.
  • Handling : Monitor decomposition via in situ ³¹P NMR in deuterated solvents .

Q. How to resolve contradictory catalytic data in PPh₂Py systems?

Contradictions often stem from:

  • Impurity variability : Validate ligand purity via HPLC.
  • Solvent effects : Compare polar (DMF) vs. non-polar (toluene) solvents.
  • Metal oxidation states : Use XANES to confirm metal-ligand redox states .

Properties

IUPAC Name

diphenyl(pyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABQOITNJTVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347462
Record name Diphenyl-2-pyridylphosphine
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Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37943-90-1
Record name 2-(Diphenylphosphino)pyridine
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Record name Diphenyl-2-pyridylphosphine
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Record name Diphenyl-2-pyridylphosphine
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Record name DIPHENYL-2-PYRIDYLPHOSPHINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diphenyl-2-pyridylphosphine
Diphenyl-2-pyridylphosphine
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Diphenyl-2-pyridylphosphine
Diphenyl-2-pyridylphosphine

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